(1S)-1-(4-Tert-butylpyridin-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(4-Tert-butylpyridin-2-yl)ethanol: is an organic compound characterized by the presence of a tert-butyl group attached to a pyridine ring, with an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(4-Tert-butylpyridin-2-yl)ethanol typically involves the reaction of 4-tert-butylpyridine with an appropriate chiral reagent to introduce the ethanol group. One common method is the reduction of the corresponding ketone or aldehyde precursor using a chiral reducing agent to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve optimized catalytic processes to ensure high yield and purity. The use of chiral catalysts and advanced purification techniques is crucial to achieve the desired enantiomeric excess and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1S)-1-(4-Tert-butylpyridin-2-yl)ethanol can undergo oxidation reactions to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.
Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Biocatalysis: The compound’s unique structure makes it a potential candidate for biocatalytic processes, where enzymes can be used to facilitate specific reactions.
Medicine:
Drug Development: Its structural features may be explored for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (1S)-1-(4-Tert-butylpyridin-2-yl)ethanol exerts its effects depends on its interaction with molecular targets. The tert-butyl group can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors. The ethanol moiety may participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
(1R)-1-(4-Tert-butylpyridin-2-yl)ethanol: The enantiomer of the compound, differing in stereochemistry.
4-Tert-butylpyridine: Lacks the ethanol moiety but shares the pyridine and tert-butyl groups.
2-(4-Tert-butylphenyl)ethanol: Similar structure but with a phenyl ring instead of a pyridine ring.
Uniqueness: (1S)-1-(4-Tert-butylpyridin-2-yl)ethanol is unique due to its specific stereochemistry and the presence of both the tert-butyl and ethanol groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(1S)-1-(4-tert-butylpyridin-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8(13)10-7-9(5-6-12-10)11(2,3)4/h5-8,13H,1-4H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCMPRMHMZTCRR-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC(=C1)C(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=CC(=C1)C(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.